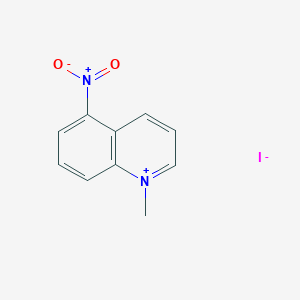
1-Methyl-5-nitroquinolin-1-ium iodide
説明
1-Methyl-5-nitroquinolin-1-ium iodide is a chemical compound with the molecular formula C10H9IN2O2 . It has a molecular weight of 316.10 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitroquinolin-1-ium iodide is represented by the InChI code: 1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 .科学的研究の応用
Chemical Reactions and Properties
Methylation Reactions : 1-Methyl-4-nitroquinolinium, a compound related to 1-Methyl-5-nitroquinolin-1-ium iodide, demonstrates interesting behavior in methylation reactions. When methylated with methyl iodide, it produces an unexpected product, 4,4-diiodo-1,1-dimethyl-1,4-dihydroquinolinium iodide, which further reacts in aqueous solutions to form various derivatives (Bunting & Meathrel, 1974). This highlights the compound's potential in synthetic organic chemistry.
Charge Transfer Properties : A study on trans-1-methyl-4-[4-R-styryl]pyridinium iodide, a compound structurally similar to 1-Methyl-5-nitroquinolin-1-ium iodide, showed significant red-shifted fluorescence and enhanced quantum yield in low polarity solvents. This indicates potential applications in photochemistry and material science due to its electron transfer properties (Görner, 2011).
Synthesis and Structural Analysis
Synthetic Methods : The synthesis of 1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide, a derivative of 1-Methyl-5-nitroquinolin-1-ium iodide, was reported through a solvent-free synthetic approach. This highlights the versatility of quinolinium compounds in synthetic routes (Deligeorgiev, Kurutos, & Gadjev, 2015).
Structural Evaluation : In a study involving 1-methyl-4-(3-thiocarbamoyl-3-cyanopropenylidene)-1,4-dihydroquinoline, the crystal structure was established by x-ray crystallography, showing the planarity of the molecule. Such structural evaluations are crucial for understanding the electronic properties and potential applications of these compounds (Nesterov et al., 1991).
Biomedical Applications
- Mitochondrial Probe : A derivative of 1-Methyl-5-nitroquinolin-1-ium iodide was reported as a nontoxic and photostable mitochondrial probe, superior to common trackers like Mitotracker Deep Red. This compound can specifically stain mitochondria in living cells, indicating its potential in biomedical imaging and research (Chen et al., 2018).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : 1-Methylquinolinium iodide, a close relative of 1-Methyl-5-nitroquinolin-1-ium iodide, was evaluated as a corrosion inhibitor for mild steel in sulfuric acid. Its effectiveness as a mixed-type inhibitor indicates its potential use in materials science, particularly in corrosion protection (Elhadi et al., 2016).
Safety and Hazards
The safety information available indicates that 1-Methyl-5-nitroquinolin-1-ium iodide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-methyl-5-nitroquinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWVDQJRKFSOAG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitroquinolin-1-ium iodide | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


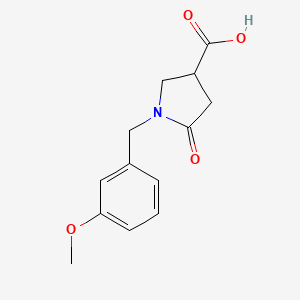
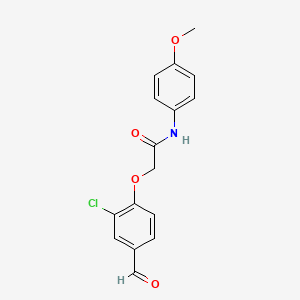

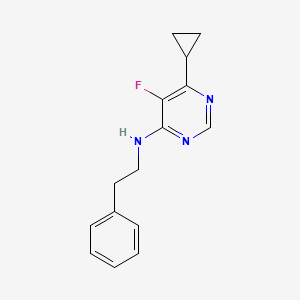
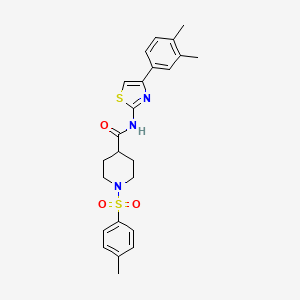
![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)

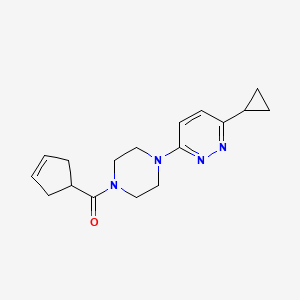

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)
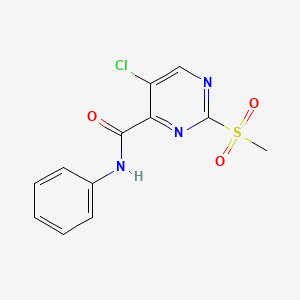
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)